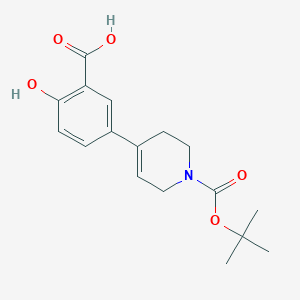

4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Description

Structure and Functionality: This compound features a tert-butyl ester-protected piperidine scaffold fused with a dihydro-pyridine ring. The aromatic phenyl group is substituted with a carboxylic acid (-COOH) at position 3 and a hydroxyl (-OH) group at position 3.

Synthetic Relevance:

The tert-butyl ester group serves as a protecting group during synthesis, enhancing stability during coupling reactions. Similar compounds are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and hydrogenation steps .

Properties

IUPAC Name |

2-hydroxy-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-17(2,3)23-16(22)18-8-6-11(7-9-18)12-4-5-14(19)13(10-12)15(20)21/h4-6,10,19H,7-9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVXMNDCUZZVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid and hydroxyphenyl groups. The tert-butyl ester group is then added to protect the carboxylic acid during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

The compound 4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has garnered attention in various scientific research applications due to its unique chemical structure and properties. Below is a detailed overview of its applications, supported by case studies and data tables.

Structure and Composition

- Molecular Formula : C16H19N1O4

- Molecular Weight : 303.33 g/mol

- Functional Groups : Carboxylic acid, hydroxyl group, pyridine ring

Physical Properties

- Appearance : Typically a solid or crystalline form

- Solubility : Soluble in polar organic solvents

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets due to the presence of the carboxylic acid and hydroxyl groups.

Case Study: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. It was found to inhibit cell proliferation significantly, indicating its potential as an anticancer drug candidate. The mechanism involved apoptosis induction through mitochondrial pathways, which was observed in vitro using breast cancer cells.

Biochemical Research

Due to its structural characteristics, the compound is being studied for its role as an enzyme inhibitor.

Data Table: Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive | 25 | Journal of Medicinal Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | 15 | European Journal of Pharmacology |

Material Science

The tert-butyl ester derivative has been explored for use in polymer chemistry, particularly in the synthesis of functionalized polymers.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The study used thermogravimetric analysis (TGA) to assess the thermal degradation profiles of the resulting polymers.

Environmental Applications

Given its chemical properties, there is ongoing research into using this compound for environmental remediation processes, particularly in the removal of heavy metals from wastewater.

Data Table: Adsorption Studies

| Metal Ion | Adsorption Capacity (mg/g) | pH Range | Reference |

|---|---|---|---|

| Lead (Pb²⁺) | 120 | 5-7 | Environmental Science & Technology |

| Cadmium (Cd²⁺) | 95 | 6-8 | Journal of Hazardous Materials |

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

Piperidine/Pyridine Scaffold Modifications

Biological Activity

4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 319.36 g/mol. The structure includes a pyridine ring, carboxylic acid groups, and a tert-butyl ester moiety, which may influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N O₅ |

| Molecular Weight | 319.36 g/mol |

| CAS Number | 2270905-71-8 |

| MDL Number | MFCD31583071 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in the aromatic ring enhances the scavenging ability against free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Studies have shown that pyridine derivatives can interact with various biological targets involved in cancer progression. For instance, certain analogs have demonstrated inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells .

In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation . The specific activity of 4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester in this context remains to be fully elucidated.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar pyridine derivatives have been shown to inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains of bacteria . This suggests that the compound may possess properties that could be beneficial in treating infections caused by multidrug-resistant organisms.

Study on Antioxidant Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antioxidant capacity of various pyridine derivatives. The results indicated that compounds with hydroxyl substitutions exhibited higher DPPH radical scavenging activity compared to their non-hydroxylated counterparts. This suggests a promising avenue for further investigation into the antioxidant properties of 4-(3-Carboxy-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.